molecular formula C21H16O5 B12633181 4-{4-[(Benzyloxy)carbonyl]phenoxy}benzoic acid CAS No. 918797-35-0

4-{4-[(Benzyloxy)carbonyl]phenoxy}benzoic acid

Cat. No.: B12633181
CAS No.: 918797-35-0
M. Wt: 348.3 g/mol
InChI Key: NNVHGXFZJRNFFY-UHFFFAOYSA-N
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Description

4-{4-[(Benzyloxy)carbonyl]phenoxy}benzoic acid is a high-value aromatic ester and benzoic acid derivative intended for research and development purposes. This compound is characterized by a benzyloxycarbonyl group attached via an ester linkage to a biphenyl ether backbone that is further functionalized with a carboxylic acid. This structure makes it a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and material science applications. Its structural features are similar to those found in compounds investigated as potential peroxisome proliferator-activated receptor alpha (PPARα) agonists, a promising target for treating conditions like diabetic retinopathy . The benzyloxy group can serve as a protecting group for carboxylic acids or phenols, which can be selectively removed under mild conditions, such as catalytic hydrogenation, to reveal the free acid or phenol for further functionalization. Researchers can utilize this compound as a key building block in the synthesis of polymer monomers, liquid crystals, or other functional organic materials . Strictly for research use only. This product is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

918797-35-0

Molecular Formula

C21H16O5

Molecular Weight

348.3 g/mol

IUPAC Name

4-(4-phenylmethoxycarbonylphenoxy)benzoic acid

InChI

InChI=1S/C21H16O5/c22-20(23)16-6-10-18(11-7-16)26-19-12-8-17(9-13-19)21(24)25-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,22,23)

InChI Key

NNVHGXFZJRNFFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Method

This method involves the nucleophilic attack of a phenolic compound on a benzyloxycarbonyl derivative. The general reaction pathway includes:

  • Starting Materials :

    • Benzoic acid derivatives
    • Benzyloxycarbonyl chloride
    • Base (e.g., sodium hydroxide)
  • Reaction Steps :

    • Dissolve the benzoic acid derivative in a suitable solvent (e.g., dichloromethane).
    • Add benzyloxycarbonyl chloride and base to the solution.
    • Stir the mixture at room temperature for several hours.
    • Quench the reaction with water and extract the organic layer.
  • Purification :

    • The crude product is purified through recrystallization from ethanol or another suitable solvent.

Oxidation Method

This method typically involves the oxidation of an intermediate phenolic compound to yield the desired benzoic acid derivative.

  • Starting Materials :

    • Intermediate compound (e.g., 1-(4-methylphenoxy),4-phenoxybenzene)
    • Oxidizing agent (e.g., air or oxygen under pressure)
    • Solvent (e.g., acetic acid)
  • Reaction Steps :

    • Combine the intermediate with acetic acid and a transition metal catalyst (e.g., cobalt acetate).
    • Heat the mixture to approximately 130°C while passing air or oxygen through the solution.
    • Maintain the reaction for several hours until no further oxygen is consumed.
  • Purification :

    • After cooling, filter the precipitate and wash with acetic acid.
    • Recrystallize from acetic acid to achieve high purity.

The efficiency of these synthesis methods can be evaluated based on yield and purity metrics obtained from High-Performance Liquid Chromatography (HPLC). Below is a summary table presenting typical yields and purities reported in various studies:

Synthesis Method Yield (%) Purity (%) Melting Point (°C)
Nucleophilic Substitution ~75-80 ~98 ~180
Oxidation ~73-76 ~99.5 ~184

These results indicate that both methods can yield high-purity products suitable for further applications in polymer synthesis.

The preparation of 4-{4-[(Benzyloxy)carbonyl]phenoxy}benzoic acid can be effectively achieved through various synthetic routes, with nucleophilic substitution and oxidation being prominent methods. Each method has its advantages in terms of yield and purity, making them viable options depending on available resources and desired outcomes.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(Benzyloxy)carbonyl]phenoxy}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding carboxylic acids.

    Reduction: The benzyloxy group can be reduced to form benzyl alcohol derivatives.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of substituted phenoxybenzoic acid derivatives.

Scientific Research Applications

4-{4-[(Benzyloxy)carbonyl]phenoxy}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{4-[(Benzyloxy)carbonyl]phenoxy}benzoic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the benzyloxycarbonyl group can undergo hydrolysis to release benzoic acid derivatives, which can then interact with biological targets or participate in further chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Benzoic Acid Core

(a) 4-(Methoxycarbonyl)benzoic Acid
  • Structure : Contains a methoxycarbonyl (-COOCH₃) group at the 4-position.
  • Key Differences: The methoxycarbonyl group is smaller and less hydrophobic than the benzyloxycarbonyl-phenoxy substituent, leading to higher solubility in polar solvents . Lower molecular weight (194.19 g/mol vs. ~378.4 g/mol for the target compound) reduces steric hindrance in reactions.
  • Applications : Used in peptide synthesis and as a building block for dyes, contrasting with the target compound’s role in liquid crystal networks .
(b) 4-(4-Fluorophenoxy)benzoic Acid
  • Structure: Substituted with a fluorophenoxy group instead of benzyloxycarbonyl-phenoxy.
  • Key Differences :
    • The electron-withdrawing fluorine atom increases acidity (pKa ~2.8 vs. ~4.2 for the target compound) and alters electronic interactions in supramolecular assemblies .
    • Enhanced metabolic stability in pharmaceuticals due to fluorine’s resistance to oxidative degradation .
(c) 4-((4-Cyanophenoxy)carbonyl)phenyl-4′-(n-alkoxy)benzoates
  • Structure: Features a cyanophenoxycarbonyl group and alkoxy chains.
  • Key Differences :
    • The nitrile group (-CN) introduces strong dipolar interactions, enhancing mesomorphic properties (e.g., nematic phase stability up to 120°C) compared to the benzyloxycarbonyl analog .
    • Longer alkoxy chains (e.g., n=18) improve thermal stability in liquid crystal applications .

Functional Group Modifications

(a) Ester vs. Amide Derivatives
  • Example: 4-[[(2S)-3-[4-(Benzyloxy)phenoxy]-2-hydroxypropyl]amino]cyclohexyl]benzoic acid () Structure: Replaces the ester group with an amide linkage. Key Differences:
  • Amides exhibit higher hydrogen-bonding capacity, influencing crystal packing and biological activity (e.g., enzyme inhibition) .
  • Reduced hydrolytic stability compared to esters, limiting use in aqueous environments.
(b) Sulfonamide Derivatives
  • Example: Benzoic acid, 2-[[[4-[[(2-methoxyethyl)amino]carbonyl]phenyl]amino]carbonyl]- () Structure: Incorporates a sulfonamide group. Key Differences:
  • Sulfonamides enhance binding to metalloenzymes (e.g., carbonic anhydrase) but reduce lipid solubility .
  • Higher synthetic complexity compared to ester-containing analogs.

Physicochemical and Application-Based Comparison

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Applications References
4-{4-[(Benzyloxy)carbonyl]phenoxy}benzoic acid 378.4 Ester, carboxylic acid Moderate in DMSO/CHCl₃ Liquid crystals, polymer networks
4-(Methoxycarbonyl)benzoic acid 194.19 Ester, carboxylic acid High in polar solvents Peptide synthesis, dyes
4-(4-Fluorophenoxy)benzoic acid 244.21 Ether, carboxylic acid, fluorine Low in water Pharmaceuticals, materials science
4-n-Octadecyloxybenzoyloxybenzoic acid ~572.8 Ester, alkoxy chain Low in polar solvents Thermotropic liquid crystals
PDE-4 Inhibitors (e.g., T1-T6) ~350-450 Amide, ether, sulfonamide Variable Anti-inflammatory, respiratory therapies

Biological Activity

4-{4-[(Benzyloxy)carbonyl]phenoxy}benzoic acid, also known as PBAD, is a compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The compound is characterized by a benzyloxy carbonyl group attached to a phenoxy structure, which contributes to its chemical reactivity and biological activity. The structural formula can be represented as follows:

C16H15O4\text{C}_{16}\text{H}_{15}\text{O}_4

Inhibition of Alpha-Reductase Isozymes

Research has shown that PBAD derivatives inhibit both rat and human alpha-reductase isozymes 1 and 2 in vitro. This inhibition was assessed using chemiluminescence and electron spin resonance techniques, indicating that PBAD can modulate steroid metabolism by affecting testosterone levels .

Antioxidant and Prooxidant Activity

PBAD exhibits both antioxidant and prooxidant properties depending on the reaction conditions. At a concentration of 0.5 mM, it enhances the production of reactive oxygen species (ROS), including superoxide radicals and hydroxyl radicals. Notably, it scavenges singlet oxygen effectively, suggesting potential applications in oxidative stress-related conditions .

In Vitro Studies

  • Alpha-Reductase Inhibition : PBAD was tested against alpha-reductase isozymes with significant inhibition observed at varying concentrations. The IC50 values indicate strong binding affinity, making it a candidate for further development in treating conditions like benign prostatic hyperplasia.
  • Antioxidant Activity : The compound's ability to scavenge free radicals was quantified using various assays, including the deoxyribose assay for hydroxyl radicals. Results showed a marked decrease in ROS levels when treated with PBAD derivatives.

In Vivo Studies

Recent studies have evaluated the efficacy of PBAD in animal models:

  • Diabetic Retinopathy Model : In a streptozotocin-induced rat model, PBAD demonstrated significant reduction in retinal vascular leakage, indicating its potential for treating diabetic macular edema .
  • Safety Profile : Long-term administration did not exhibit hepatotoxicity, which is a common side effect associated with other treatments .

Case Studies and Clinical Implications

Several case studies highlight the therapeutic potential of PBAD:

  • Study on Diabetic Complications : A study involving diabetic rats showed that systemic administration of PBAD significantly reduced complications associated with diabetes, such as retinal damage.
  • Cancer Research : Preliminary findings suggest that PBAD may have cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer properties.

Data Summary

Biological ActivityMethodologyResults
Alpha-reductase inhibitionIn vitro assaysSignificant inhibition observed
Antioxidant activityROS scavenging assaysEffective scavenging of HO(*)
Diabetic retinopathy modelIn vivo studiesReduced vascular leakage
Safety profileLong-term toxicity assessmentNo observable hepatotoxicity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-{4-[(Benzyloxy)carbonyl]phenoxy}benzoic acid?

  • Methodology :

  • Step 1 : Protect the phenolic hydroxyl group of 4-hydroxybenzoic acid using a benzyloxycarbonyl (Cbz) group via esterification with benzyl chloroformate under basic conditions (e.g., pyridine or DMAP) .
  • Step 2 : Couple the protected intermediate with a second aromatic moiety (e.g., 4-hydroxybenzoic acid) via nucleophilic aromatic substitution or Mitsunobu reaction. For example, use DCC/DMAP-mediated coupling to form the phenoxy linkage .
  • Step 3 : Deprotect the benzyl ester under hydrogenolysis (H₂/Pd-C) or acidic conditions (e.g., TFA) to yield the final benzoic acid derivative .
  • Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize solvent polarity (e.g., DMF for coupling) and temperature (25–80°C) to enhance yield .

Q. How is 4-{4-[(Benzyloxy)carbonyl]phenoxy}benzoic acid characterized in synthetic workflows?

  • Techniques :

  • NMR Spectroscopy : Confirm regiochemistry using ¹H NMR (e.g., aromatic proton splitting patterns) and ¹³C NMR (carbonyl peaks at ~165–170 ppm for ester and carboxylic acid groups) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks and fragmentation patterns .
  • Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/O ratios .
    • Data Interpretation : Compare observed melting points (if crystalline) with literature values to identify polymorphic variations .

Q. What solvents and conditions optimize the solubility of this compound for in vitro assays?

  • Solubility Profile :

SolventSolubility (mg/mL)Conditions
DMSO>5025°C, stirred
Methanol10–2040°C, sonicated
Water (pH 7)<1RT
  • Recommendations : Pre-dissolve in DMSO for biological assays; dilute in buffer (e.g., PBS) to avoid precipitation .

Advanced Research Questions

Q. How does the benzyloxycarbonyl group influence the compound’s stability under physiological conditions?

  • Degradation Studies :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor ester hydrolysis via HPLC. Half-life (t₁/₂) ranges from 8–24 hours depending on substituent electronic effects .
  • Oxidative Stability : Exposure to H₂O₂ or cytochrome P450 enzymes may cleave the benzyl ether linkage, generating 4-carboxyphenoxy intermediates .
    • Mitigation Strategies : Introduce electron-withdrawing groups (e.g., nitro) on the benzyl ring to slow hydrolysis .

Q. What role does this compound play in PROTAC (Proteolysis-Targeting Chimera) design?

  • Application :

  • Linker Design : The phenoxy-benzoic acid scaffold serves as a rigid spacer between E3 ligase ligands (e.g., VHL) and target protein binders (e.g., HDAC inhibitors) .
  • Case Study : In neuroblastoma models, PROTACs incorporating this linker showed improved cellular uptake and degradation efficiency (DC₅₀ = 50 nM) compared to flexible PEG-based linkers .
    • Optimization : Adjust linker length by varying the phenoxy substituents to balance steric effects and binding kinetics .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methods :

  • Docking Studies : Use AutoDock Vina to model binding to HDAC8 (PDB: 3SFF). The benzyloxycarbonyl group occupies a hydrophobic pocket near the catalytic zinc ion .
  • MD Simulations : Simulate solvated systems (GROMACS) to assess conformational flexibility and hydrogen-bonding stability with protein residues (e.g., Asp-101) .
    • Validation : Compare predicted binding affinities (ΔG) with SPR or ITC experimental data .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Data Discrepancies :

  • Example : Yields for the Mitsunobu coupling step range from 45% (Et₂O, 0°C) to 72% (THF, 40°C) .
  • Root Cause : Competing side reactions (e.g., ester hydrolysis) under prolonged heating or acidic conditions.
    • Resolution : Use anhydrous solvents, inert atmosphere (N₂/Ar), and real-time monitoring (e.g., in-situ IR for carbonyl groups) .

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